6-oxo-N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
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Description
6-oxo-N-(4-(2-oxo-2-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N5O3S2 and its molecular weight is 415.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various cellular receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular function .
Biochemical Pathways
Similar compounds have been known to influence a variety of pathways, leading to diverse downstream effects .
Pharmacokinetics
The compound’s structure suggests that it may have good solubility and bioavailability .
Result of Action
Similar compounds have been known to exert a variety of effects, ranging from anti-inflammatory and antitumor to antiviral and antioxidant activities .
Properties
IUPAC Name |
6-oxo-N-[4-[2-oxo-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S2/c24-14-6-5-10(8-19-14)16(26)23-17-20-11(9-27-17)7-15(25)22-18-21-12-3-1-2-4-13(12)28-18/h5-6,8-9H,1-4,7H2,(H,19,24)(H,20,23,26)(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYWVMZZBMPMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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